
N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research in the synthesis of heterocyclic compounds often involves the exploration of novel reactions and the development of new molecules with potential biological activities. For instance, studies have demonstrated methods for synthesizing tetrahydrofuran, dioxolane, and oxazoline derivatives from prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions. Such processes, catalyzed by palladium and carried out in methanol or acetonitrile/methanol mixtures, highlight the versatility of heterocyclic syntheses in producing compounds that may serve as intermediates for further pharmaceutical development (Bacchi et al., 2005).
Antiproliferative and Kinase Inhibition
The synthesis of fused quinoline derivatives has revealed compounds with significant antiproliferative activities, including inhibitions of tyrosine kinases and Pim-1 kinase. This indicates a promising avenue for the development of anticancer agents. Such research underscores the potential of heterocyclic compounds in therapeutic applications, especially in targeting specific enzymes involved in cancer cell proliferation (Mohareb et al., 2022).
Antitumor Agents
The quest for more water-soluble analogues of antitumor agents has led to the development of compounds with enhanced cytotoxicity compared to established drugs. For example, derivatives of CB30865, a quinazolin-4-one antitumor agent, have shown up to 6-fold increased cytotoxicity in certain contexts, retaining novel biochemical characteristics that suggest a folate-independent mode of action. These findings point to the critical role of chemical modifications in improving the pharmacological profiles of heterocyclic compounds (Bavetsias et al., 2002).
Eco-Friendly Synthesis Methods
Research into eco-friendly synthesis methods has led to the development of protocols for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives using alternative solvents like 2-methyl tetrahydrofuran. These methods not only offer an environmentally benign approach but also yield target products with excellent purities, demonstrating the potential of green chemistry in the synthesis of complex heterocyclic molecules (Almarhoon et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves the reaction of 5-methylfurfural with ethyl acetoacetate to form 5-methyl-2-(2-oxopropyl)furan. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-2-(2-hydrazinyl-2-oxoethyl)furan. The resulting compound is then reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid to form the desired product.", "Starting Materials": [ "5-methylfurfural", "ethyl acetoacetate", "hydrazine hydrate", "2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid" ], "Reaction": [ "Step 1: 5-methylfurfural is reacted with ethyl acetoacetate in the presence of a base to form 5-methyl-2-(2-oxopropyl)furan.", "Step 2: 5-methyl-2-(2-oxopropyl)furan is reacted with hydrazine hydrate in the presence of a base to form 5-methyl-2-(2-hydrazinyl-2-oxoethyl)furan.", "Step 3: 5-methyl-2-(2-hydrazinyl-2-oxoethyl)furan is reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid in the presence of a coupling agent to form N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide." ] } | |
Número CAS |
689266-01-1 |
Fórmula molecular |
C22H26N4O2S |
Peso molecular |
410.54 |
Nombre IUPAC |
N-[(5-methylfuran-2-yl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H26N4O2S/c1-14-6-11-17(28-14)13-24-21(27)16-9-7-15(8-10-16)12-23-20-18-4-2-3-5-19(18)25-22(29)26-20/h2-6,11,15-16H,7-10,12-13H2,1H3,(H,24,27)(H2,23,25,26,29) |
Clave InChI |
CCXWIIPJSNPXLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)
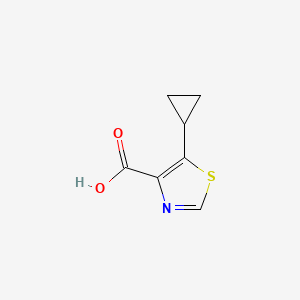

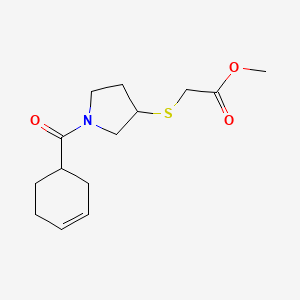
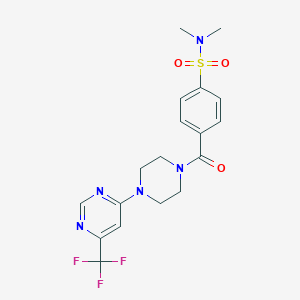
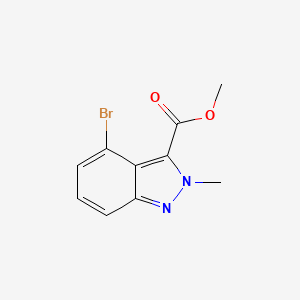
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)
![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)
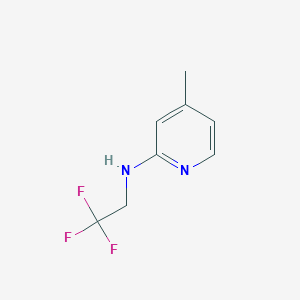
![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)

![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)